[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-pyridin-3-ylcyclopropyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-8-4-9(8)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOSNZNXUGFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CN=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclopropanation Conditions
Cyclopropanation efficiency depends on steric and electronic factors. Electron-deficient pyridinyl groups accelerate zinc-mediated additions, while bulky substituents necessitate higher temperatures (40–60°C). A representative procedure from patent literature details:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation of 3-vinylpyridine | Zn(Cu), CH₂I₂, Et₂O, 25°C, 12 h | 68% |
| Purification | Silica gel chromatography (EtOAc/hexanes 1:3) | - |
Post-cyclopropanation, the carboxylic acid intermediate is often reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Functional Group Interconversion and Intermediate Activation
Early-stage intermediates often require activation for subsequent amination. For instance, phthalimide-protected amines are generated via Mitsunobu reactions or nucleophilic substitutions. A protocol from the Royal Society of Chemistry details:
- React 2-(pyridin-3-yl)cyclopropylmethanol with phthalimide using DIAD and triphenylphosphine in THF.
- Hydrolyze the phthalimide group with hydrazine hydrate in ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 80°C |
| Yield (Two Steps) | 65% |
Salt Formation and Final Purification
The free amine is converted to its dihydrochloride salt by treatment with HCl gas in ethanol or aqueous HCl. Excess acid is removed via recrystallization from ethanol/ether mixtures.
Optimized Salt Formation :
- Dissolve [2-(pyridin-3-yl)cyclopropyl]methanamine (1.0 eq) in anhydrous EtOH.
- Bubble HCl gas until pH < 2.
- Concentrate under reduced pressure and recrystallize (EtOH/diethyl ether).
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Simmons-Smith + Reductive Amination | High stereocontrol | Multi-step purification | 68% |
| Ring-Closing Metathesis + Gabriel Synthesis | Fewer steps | Low functional group tolerance | 52% |
Route 1 is favored for scalability, while Route 2 suits electron-rich substrates.
Troubleshooting and Side Reactions
Common issues include cyclopropane ring opening under acidic conditions and pyridine ring reduction . Mitigation strategies:
Chemical Reactions Analysis
Types of Reactions
[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce cyclopropylamines .
Scientific Research Applications
[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of [2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis Efficiency : The 97% yield of the ALK inhibitor analog () suggests that cyclopropane derivatives can be synthesized efficiently, but scalability for the target compound requires further study.
- Toxicity Data: Limited hazard information exists for cyclopropane-pyridine hybrids. Analogous compounds like (2S)-2,5-Diaminopentanamide dihydrochloride () emphasize the need for thorough toxicological profiling.
- Biological Activity : The target compound’s pyridin-3-yl group may favor interactions with nicotinic acetylcholine receptors or kinase domains, but empirical data are needed to confirm this .
Biological Activity
[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, a compound characterized by its unique cyclopropyl and pyridine structure, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, influencing various biochemical pathways associated with neurological and psychiatric disorders. The compound may act as an agonist or antagonist at specific receptors, which warrants further investigation into its binding affinities and selectivity profiles.
Pharmacological Profiles
Recent studies have evaluated the pharmacological profiles of compounds similar to this compound, revealing significant insights into their biological activities:
| Compound | Target Receptor | Binding Affinity (Ki) | Efficacy (EC50) |
|---|---|---|---|
| Compound 21 | α4β2 nAChR | 0.5 nM | 15 nM |
| Compound 25 | α4β2 nAChR | 51.4 nM | 50 nM |
| Compound 7 | α4β2 nAChR | 0.7 nM | 21 nM |
These compounds exhibit high binding affinities for the α4β2 nicotinic acetylcholine receptor (nAChR), indicating potential therapeutic applications in treating depression and other mood disorders .
Case Studies
- Depression Treatment : In vivo studies utilizing the mouse SmartCube® platform demonstrated that compounds similar to this compound display antidepressant-like effects. The efficacy was confirmed through classical forced swim tests, highlighting their potential as novel antidepressants .
- Antiparasitic Activity : Research has shown that structural modifications in pyridine-containing compounds can influence their antiparasitic activity. For instance, the incorporation of pyridyl groups in certain scaffolds led to varying degrees of efficacy against malaria parasites, suggesting that this compound may also have similar applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of different substituents on the pyridine ring significantly influences its pharmacokinetic properties and receptor selectivity:
| Substituent | Impact on Activity |
|---|---|
| Methyl on pyridine | Alters pharmacokinetics |
| Cyclopropane side chain | Enhances binding affinity at α4β2-nAChR |
| N-methyl group | Reduces binding affinity significantly |
These findings suggest that careful modification of the compound's structure could enhance its therapeutic potential while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
